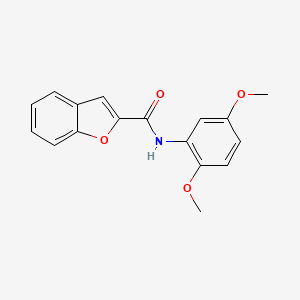

N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Description

Significance of Benzofuran (B130515) Scaffold in Bioactive Molecules

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the development of bioactive molecules. nih.govbohrium.com It is a structural unit found in a variety of natural products and synthetic compounds that exhibit a wide array of pharmacological properties. nih.govrsc.org The inherent biological activities of the benzofuran nucleus include antimicrobial, antitumor, anti-inflammatory, antioxidant, antiviral, and analgesic properties. rsc.orgtaylorandfrancis.com

The versatility of the benzofuran ring allows it to serve as a foundational structure for designing novel therapeutic agents. rsc.org Its unique structural features make it a privileged scaffold in drug discovery, particularly in the search for effective antimicrobial and anticancer candidates. rsc.orgresearchgate.net Many benzofuran derivatives have demonstrated potent antiproliferative activity, underscoring the importance of this scaffold in oncology research. taylorandfrancis.com The therapeutic potential is further exemplified by its presence in several clinically approved drugs. nih.govnih.gov

Table 1: Examples of Clinically Used Drugs Containing the Benzofuran Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Amiodarone | Antiarrhythmic agent used for various types of tachyarrhythmias. nih.govnih.gov |

| Dronedarone | Antiarrhythmic medication. nih.gov |

| Methoxsalen (Xanthotoxin) | Used in combination with UVA radiation for psoriasis and vitiligo. nih.govnih.gov |

| Angelicin | A furocoumarin with photosensitizing properties, investigated for skin diseases. rsc.orgnih.gov |

| Vilazodone | Antidepressant used for the treatment of major depressive disorder. nih.gov |

The N-Arylcarboxamide Moiety as a Privileged Structure in Drug Discovery

The N-arylcarboxamide moiety is a key functional group frequently incorporated into the design of new therapeutic agents. researchgate.net This structural element is prevalent in a multitude of biologically active compounds and approved drugs, highlighting its significance in medicinal chemistry. The amide bond provides structural rigidity and the capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

The aryl component of the moiety allows for a wide range of substitutions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. Research has demonstrated that aryl carboxamide derivatives can act as potent inhibitors of various biological pathways. For instance, novel aryl carboxamide compounds have been successfully developed as inhibitors of hypoxia-inducible factor 1 (HIF-1) signaling, a key target in cancer therapy, particularly for preventing tumor metastasis. nih.gov The synthesis of N-aryl carboxamides is a central focus in medicinal chemistry, with various methods being developed to efficiently create libraries of these compounds for biological screening. researchgate.netmdpi.com

Contextualization of N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide within Benzofuran Research Landscape

This compound belongs to the broad class of N-phenylbenzofuran-2-carboxamide derivatives. While specific research on this exact compound is not extensively detailed in publicly available literature, its structure places it firmly within a well-investigated chemical space. The research on its close analogues provides a strong basis for inferring its potential biological activities.

Derivatives with different substitution patterns on the N-phenyl ring have been synthesized and evaluated for a range of therapeutic targets. For example, studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides have revealed significant neuroprotective and antioxidant activities. nih.govresearchgate.net Other research has focused on N-phenylbenzofuran-2-carboxamides as modulators of amyloid-beta (Aβ42) aggregation, a key pathological process in Alzheimer's disease. researchgate.net These findings suggest that the core scaffold of N-phenylbenzofuran-2-carboxamide is a promising template for developing agents targeting neurodegenerative disorders. The 2,5-dimethoxy substitution on the phenyl ring of the target compound is a common feature in medicinal chemistry, often used to modulate receptor affinity and metabolic stability.

Table 2: Biological Activities of Structurally Related Benzofuran-2-Carboxamide (B1298429) Analogues

| Analogue Class | Substitution Focus | Investigated Biological Activity | Key Findings |

|---|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Varied substitutions on the N-phenyl ring | Neuroprotection against NMDA-induced excitotoxicity | A methyl group at the R2 position of the phenyl ring showed the most potent neuroprotective action. nih.govresearchgate.net |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Varied substitutions on the N-phenyl ring | Antioxidant activity | A hydroxyl group at the R3 position of the phenyl ring exhibited radical scavenging and anti-lipid peroxidation activity. nih.govresearchgate.net |

| N-phenylbenzofuran-2-carboxamide derivatives | Methoxyphenol groups on the N-phenyl ring | Modulation of Amyloid Beta (Aβ42) Aggregation | Compounds with a methoxyphenol pharmacophore demonstrated concentration-dependent inhibition of Aβ42 aggregation. researchgate.net |

| N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | N-alkylation and substitutions on the benzofuran ring | Sigma receptor binding | Derivatives showed high affinity and selectivity for the sigma-1 receptor, a target for neurological disorders. nih.gov |

Overview of Research Approaches for Benzofuran Carboxamide Analogues

The exploration of benzofuran carboxamide analogues is driven by diverse and innovative synthetic strategies aimed at creating molecular libraries for biological screening. A key objective is the development of modular routes that allow for the efficient introduction of various substituents onto the core scaffold.

One prominent approach involves the combination of directed C–H functionalization and transamidation chemistry. nih.govchemrxiv.org This method allows for the installation of a wide range of aryl and heteroaryl groups at the C3 position of the benzofuran ring, followed by efficient amidation to generate the final carboxamide products. nih.govmdpi.com This strategy is highly modular and enables the rapid assembly of complex derivatives from simple starting materials like benzofuran-2-carboxylic acid. chemrxiv.orgmdpi.com

Other synthetic methodologies include:

Classical Amide Coupling: This involves activating the carboxylic acid of benzofuran-2-carboxylic acid (e.g., by converting it to an acid chloride or using coupling agents like DCC) and reacting it with a substituted aniline. nih.gov

Microwave-Assisted Reactions: Microwave irradiation has been employed to accelerate reactions, such as the Perkin rearrangement, to construct the benzofuran core, which is then elaborated to the final carboxamide. nih.gov

Multi-step Synthetic Sequences: These routes often begin with simpler precursors to build the benzofuran ring system first, for example, through intramolecular cyclization of substituted phenols, followed by the introduction of the carboxamide functionality. jocpr.comnih.gov

Once synthesized, these analogues are typically subjected to a battery of in vitro and sometimes in vivo assays to determine their biological activity. Common screening methods include cell viability assays against cancer cell lines, enzyme inhibition assays, receptor binding studies, and assays to measure specific cellular processes like protein aggregation or oxidative stress. nih.govnih.govresearchgate.net This systematic approach of synthesis and biological evaluation is fundamental to identifying lead compounds within the benzofuran carboxamide class for further drug development.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-20-12-7-8-15(21-2)13(10-12)18-17(19)16-9-11-5-3-4-6-14(11)22-16/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPYUJYIBAXLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Benzofuran (B130515) Core

The benzofuran scaffold is a common motif in biologically active natural products and pharmaceuticals. nih.gov Consequently, numerous synthetic methods for its construction have been developed, broadly categorized into cyclization reactions.

The formation of the furan (B31954) ring fused to a benzene (B151609) ring can be achieved through various cyclization strategies. These methods often start from substituted phenols or other benzene derivatives that undergo intramolecular reactions to form the heterocyclic ring. Common approaches include:

Acid-catalyzed cyclizations : These reactions often involve the dehydration of a suitable precursor to induce ring closure. rsc.org

Palladium-catalyzed reactions : Palladium catalysts are widely used for C-C and C-O bond formation, enabling various cyclization pathways to form the benzofuran ring. rsc.org This includes tandem reactions like the Sonogashira coupling followed by cyclization. beilstein-journals.org

Intramolecular Wittig reaction : This method can be employed to form the double bond within the furan ring. rsc.org

Condensation reactions : For instance, the condensation of activated methylene groups can lead to the formation of the benzofuran core. rsc.org

Perkin Rearrangement : A notable method for synthesizing benzofuran-2-carboxylic acids involves the Perkin rearrangement of 3-halocoumarins. This reaction proceeds via a base-catalyzed ring contraction to yield the desired benzofuran structure. nih.gov Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields. nih.gov

A variety of cyclization strategies for the synthesis of the benzofuran core are summarized in the table below.

| Cyclization Strategy | Description | Key Reagents/Conditions | Ref |

| Acid-Catalyzed Cyclization | Dehydration of a precursor to induce ring closure. | Strong acids | rsc.org |

| Palladium-Catalyzed Cyclization | C-C and C-O bond formation to form the furan ring. | Palladium catalysts (e.g., Pd(OAc)2) | rsc.org |

| Intramolecular Wittig Reaction | Formation of the furan double bond via a Wittig reagent. | Phosphonium ylides | rsc.org |

| Perkin Rearrangement | Ring contraction of 3-halocoumarins. | Base (e.g., NaOH), often with microwave irradiation | nih.gov |

Once the benzofuran-2-carboxylic acid core is synthesized, the N-(2,5-dimethoxyphenyl) carboxamide linkage can be introduced through several standard amidation techniques.

The most common methods involve:

Activation of the carboxylic acid : The carboxylic acid group of benzofuran-2-carboxylic acid is activated to facilitate nucleophilic attack by the amine (2,5-dimethoxyaniline). This can be achieved by:

Conversion to an acyl chloride : The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive benzofuran-2-carbonyl chloride. This intermediate then readily reacts with 2,5-dimethoxyaniline.

Use of coupling agents : A wide array of coupling agents can be used to promote the direct formation of the amide bond from the carboxylic acid and the amine. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), or peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govresearchgate.net

Transamidation : In some modular synthetic strategies, an existing amide linkage can be exchanged for another. For instance, a benzofuran-2-carboxamide (B1298429) bearing a readily displaceable amine can be reacted with 2,5-dimethoxyaniline. A notable example involves the use of an 8-aminoquinoline auxiliary which, after a C-H functionalization step, can be replaced by another amine in a transamidation reaction. nih.gov

The following table outlines common methods for forming the carboxamide linkage.

| Amidation Method | Description | Key Reagents | Ref |

| Acyl Chloride Formation | Conversion of the carboxylic acid to a more reactive acyl chloride. | Thionyl chloride (SOCl₂) or oxalyl chloride | - |

| Coupling Agent-Mediated Amidation | Direct formation of the amide bond from the carboxylic acid and amine. | EDC/HOBt, HATU | nih.govresearchgate.net |

| Transamidation | Exchange of an existing amide group with a new amine. | Requires a suitable leaving amine group | nih.gov |

Synthesis of N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

A plausible synthetic route to this compound involves a two-step process: the synthesis of the benzofuran-2-carboxylic acid precursor, followed by the coupling with 2,5-dimethoxyaniline.

The key precursor for the synthesis of the target compound is benzofuran-2-carboxylic acid . This can be synthesized via several routes, with the Perkin rearrangement of 3-bromocoumarin being an efficient method. nih.gov 3-Bromocoumarin itself can be prepared from coumarin.

The other crucial precursor is 2,5-dimethoxyaniline , which is a commercially available reagent.

The synthesis of the benzofuran-2-carboxylic acid precursor is outlined below:

Starting Material : Coumarin

Bromination : Reaction with a brominating agent to yield 3-bromocoumarin.

Perkin Rearrangement : Treatment of 3-bromocoumarin with a base, such as sodium hydroxide, to induce ring contraction and form benzofuran-2-carboxylic acid. nih.gov

For the final coupling step to form this compound, the use of coupling agents is a common and effective strategy. A representative procedure would involve dissolving benzofuran-2-carboxylic acid and 2,5-dimethoxyaniline in a suitable aprotic solvent, such as tetrahydrofuran (THF). To this mixture, coupling agents like EDC and HOBt are added, and the reaction is typically stirred at room temperature overnight. researchgate.net

The reaction conditions for the synthesis of N-(substitutedphenyl)benzofuran-2-carboxamide derivatives have been reported as follows:

| Reactants | Coupling Agents | Solvent | Temperature | Time | Ref |

| Benzofuran-2-carboxylic acid, Substituted aniline | EDC, HOBt | THF | Room Temperature | Overnight | researchgate.net |

Yields for such coupling reactions are generally moderate to good, depending on the specific substrates and the purity of the starting materials. Purification is typically achieved through standard techniques such as recrystallization or column chromatography.

Derivatization Strategies and Analogue Synthesis

The this compound scaffold can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. Derivatization can be targeted at several positions:

The Benzofuran Ring :

C3-Position : A powerful method for introducing diversity at the C3 position of the benzofuran ring is through palladium-catalyzed C-H arylation. This can be achieved by first coupling benzofuran-2-carboxylic acid with an 8-aminoquinoline auxiliary. The resulting amide can then undergo directed C-H arylation at the C3 position with various aryl iodides. Subsequent transamidation with 2,5-dimethoxyaniline would yield C3-substituted analogues of the target compound. nih.gov

Benzene Ring of the Benzofuran : Substituents can be introduced on the benzene portion of the benzofuran core by starting with appropriately substituted phenols in the initial benzofuran synthesis.

The Phenyl Ring of the Carboxamide : A wide variety of analogues can be synthesized by simply replacing 2,5-dimethoxyaniline with other substituted anilines in the final coupling step. This allows for the exploration of the effects of different substituents on the phenyl ring of the carboxamide moiety. researchgate.net

A modular synthetic route allows for the generation of a diverse set of C3-substituted benzofuran-2-carboxamide derivatives. nih.gov This approach often involves a three-step process starting from a simple benzofuran precursor. nih.gov

Modifications on the Phenyl Ring (e.g., Dimethoxy Substitution Patterns)

The substitution pattern on the N-phenyl ring of benzofuran-2-carboxamides can be readily modified by using different substituted anilines in the amide coupling reaction. For instance, the synthesis of N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been reported, which serves as a close analog to the title compound nih.gov. The synthesis was achieved by coupling benzofuran-2-carboxylic acid with 3,4-dimethoxyaniline using EDC and HOBt in THF, resulting in a good yield of the final product nih.gov. This methodology can be directly applied to the synthesis of this compound by using 2,5-dimethoxyaniline as the starting material.

The variation in the position of the methoxy (B1213986) groups on the phenyl ring can be systematically explored by employing the corresponding dimethoxyaniline isomers (e.g., 2,3-, 2,4-, 2,6-, 3,5-dimethoxyaniline) in the amide coupling step. The reaction conditions are generally mild and tolerate a range of functional groups, allowing for the generation of a library of analogs with different dimethoxy substitution patterns.

Table 1: Synthesis of N-(dimethoxyphenyl)benzofuran-2-carboxamide Analogs

| Aniline Precursor | Product | Reported Yield (%) | Reference |

|---|---|---|---|

| 3,4-Dimethoxyaniline | N-(3,4-Dimethoxyphenyl)benzofuran-2-carboxamide | 79.8 | nih.gov |

| 2,5-Dimethoxyaniline | This compound | Not explicitly reported, but feasible under similar conditions | |

| 4-Hydroxy-3-methoxyaniline | N-(4-Hydroxy-3-methoxyphenyl)benzofuran-2-carboxamide | 86.5 | nih.gov |

Structural Diversification at the Benzofuran Moiety

The benzofuran scaffold itself can be modified either before or after the amide coupling reaction. Substituents can be introduced at various positions of the benzofuran ring, which can significantly influence the properties of the final compound.

One common strategy is to use a substituted benzofuran-2-carboxylic acid as the starting material. For example, methoxy-substituted 2-benzoyl-1-benzofuran derivatives have been synthesized, which involves modifications on the benzofuran ring nih.gov. These modifications often originate from the synthetic precursors used to construct the benzofuran scaffold itself, such as substituted salicylaldehydes or phenols nih.govchemrxiv.org.

Another powerful method for diversification at the C3 position of the benzofuran ring is through palladium-catalyzed C-H arylation. This approach has been used to install a wide range of aryl and heteroaryl substituents at the C3 position of an N-(quinolin-8-yl)benzofuran-2-carboxamide intermediate nih.govchemrxiv.org. Subsequent removal of the 8-aminoquinoline directing group and transamidation can then yield the desired C3-substituted N-phenylbenzofuran-2-carboxamide.

Table 2: Examples of Modifications on the Benzofuran Moiety

| Modification Strategy | Position of Modification | Example of Substituent | Reference |

|---|---|---|---|

| Use of substituted benzofuran-2-carboxylic acid | Various (e.g., C5, C6, C7) | Methoxy, Halogen | nih.gov |

| Pd-catalyzed C-H arylation | C3 | Aryl, Heteroaryl | nih.govchemrxiv.org |

Introduction of Heterocyclic Substituents

Heterocyclic moieties can be introduced into the this compound structure at several positions to create hybrid molecules. These heterocycles can be incorporated into the benzofuran ring system, attached as substituents on the benzofuran ring, or linked to the N-phenyl group.

For instance, a series of new benzofuran derivatives containing a heterocyclic substituent linked to the benzofuran nucleus at the C-2 position have been synthesized nih.gov. One approach involves the synthesis of 4-(benzofuran-2-yl)thiazol-2-amine from 2-bromoacetylbenzofuran and thiourea nih.gov. This thiazole-containing benzofuran could then be further functionalized.

Another strategy involves the direct introduction of heterocyclic rings onto the benzofuran scaffold. For example, pyrazole-benzofuran hybrids have been synthesized by coupling a benzofuran-2-carbohydrazide with a key aldehyde containing a pyrazole ring researchgate.net. Furthermore, benzofuran derivatives bearing oxadiazole, pyrazole, and benzotriazole nuclei have also been reported to possess biological activities scienceopen.com.

The N-phenyl ring can also be a site for the introduction of heterocyclic substituents. While not specifically reported for the 2,5-dimethoxyphenyl analog, methodologies exist for the synthesis of N-(heteroaryl)benzofuran-2-carboxamides by using the corresponding heteroaromatic amine in the amide coupling step google.com.

Multi-step Synthetic Pathways for Complex Analogues

The synthesis of more complex analogues of this compound often requires multi-step synthetic pathways. These pathways allow for the controlled introduction of multiple functional groups and the construction of more elaborate molecular architectures.

A modular synthetic route has been developed that enables access to a wide range of C3-substituted benzofuran-2-carboxamides in three main steps nih.govchemrxiv.org:

Installation of a directing group: Benzofuran-2-carboxylic acid is first coupled with 8-aminoquinoline to form an N-(quinolin-8-yl)benzofuran-2-carboxamide.

C-H Functionalization: The C3 position of the benzofuran ring is then functionalized, for example, through palladium-catalyzed C-H arylation with various aryl iodides.

Transamidation: The 8-aminoquinoline directing group is subsequently cleaved and replaced by the desired amine, such as 2,5-dimethoxyaniline, through a two-step, one-pot transamidation procedure nih.govchemrxiv.org. This involves the formation of an intermediate N-acyl-Boc-carbamate, which then reacts with the amine.

This multi-step approach provides a high degree of flexibility for creating a diverse library of complex benzofuran-2-carboxamide analogs. The initial benzofuran-2-carboxylic acid can also be substituted, adding another layer of diversity to the final products.

Analytical Characterization of Synthesized Compounds

The structural elucidation and confirmation of synthesized compounds like this compound and its analogs are primarily achieved through a combination of spectroscopic techniques.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to determine the precise structure of the synthesized molecules.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For a compound like this compound, characteristic signals would be expected for the aromatic protons on both the benzofuran and the dimethoxyphenyl rings, the methoxy group protons, and the amide N-H proton. For the closely related N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, the amide proton appears as a singlet at δ 8.26 ppm, and the methoxy protons appear as singlets at δ 3.93 and 3.88 ppm in CDCl₃ nih.gov.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the case of N-(4-hydroxy-3-methoxyphenyl)benzofuran-2-carboxamide, the carbonyl carbon of the amide group resonates at δ 156.62 ppm in DMSO-d₆ nih.gov.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion peak, often as [M+H]⁺. For N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, the [M+H]⁺ ion was observed at m/z 298.0, confirming its molecular weight nih.gov.

Table 3: Spectroscopic Data for a Representative Analog, N-(3,4-Dimethoxyphenyl)benzofuran-2-carboxamide

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ: 8.26 (s, 1H, NH), 7.70 (d, J=7.7 Hz, 1H), 7.59–7.52 (m, 3H), 7.50–7.39 (m, 1H), 7.35–7.27 (m, 1H), 7.07 (d, J=8.6 Hz, 1H), 6.92–6.82 (m, 1H), 3.93 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃) | nih.gov |

| ESI-MS | m/z calcd for C₁₇H₁₅NO₄ [M+H]⁺ 298.1, found 298.0 | nih.gov |

Table of Compounds

Structure Activity Relationship Sar Studies of N 2,5 Dimethoxyphenyl 1 Benzofuran 2 Carboxamide Analogues

Impact of Substituent Position and Electronic Properties on Activity

The nature and location of substituents on the aromatic rings are primary determinants of the biological efficacy of benzofuran-2-carboxamide (B1298429) derivatives. Electronic properties, such as electron-donating or electron-withdrawing effects, play a crucial role in molecular interactions. rsc.org

The substitution pattern of methoxy (B1213986) groups on the N-phenyl ring is a critical factor influencing the biological activity of N-phenylbenzofuran-2-carboxamides. The position of these groups can dramatically alter a compound's effect, for instance, in the modulation of Amyloid Beta (Aβ42) aggregation, which is implicated in Alzheimer's disease. nih.gov

Studies have shown that the presence of a methoxyphenol group on the N-phenyl moiety leads to an inhibitory effect on Aβ42 aggregation. nih.govresearchgate.net In contrast, replacing this with a 3,4-dimethoxyphenyl substituent was found to be detrimental, with the resulting compound failing to modulate Aβ42 aggregation kinetics. nih.gov Furthermore, the incorporation of a single 4-methoxyphenyl (B3050149) ring can reverse the effect entirely, leading to a significant acceleration of Aβ42 fibrillogenesis. nih.govresearchgate.net This highlights that both the number and the specific placement of methoxy groups are crucial for determining the nature of the biological response. nih.gov In some benzofuran-oxadiazole hybrids, meta-methoxy or para-ethoxy substitutions on the phenyl ring were found to enhance anticancer activity. nih.gov

| N-Phenyl Substituent | Effect on Aβ42 Aggregation | Reference |

|---|---|---|

| Methoxyphenol | Inhibition | nih.govresearchgate.net |

| 3,4-Dimethoxyphenyl | No Modulation | nih.gov |

| 4-Methoxyphenyl | Promotion / Acceleration | nih.govresearchgate.net |

The introduction of halogen atoms into the benzofuran (B130515) scaffold is a common strategy for modulating biological activity. The position of the halogen is a critical determinant of its effect. nih.gov For instance, a bromine atom attached to the methyl group at the 3-position of a benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

In other cases, halogenation can enhance potency. The addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative led to a twofold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA). nih.gov However, halogenation is not universally beneficial. The presence of two adjacent electron-withdrawing chloro groups on the phenyl ring of a benzofuran-triazole derivative was found to be detrimental to its anticancer activity. nih.gov Similarly, in a series of antifungal benzofuran derivatives, compounds substituted with two electron-withdrawing groups, such as chlorine, showed a fourfold increase in activity. rsc.org

| Compound Class | Halogen Substitution | Effect on Activity | Reference |

|---|---|---|---|

| 3-(Bromomethyl)benzofuran | Bromine at C3-methyl | Remarkable cytotoxicity | nih.gov |

| Amiloride-benzofuran derivative | Fluorine at C4 of benzofuran | 2-fold increase in uPA inhibition | nih.gov |

| Benzofuran-triazole derivative | Adjacent ortho/para chloro groups on phenyl ring | Detrimental to anticancer activity | nih.gov |

| Benzofuran derivative | Two electron-withdrawing chloro groups | Fourfold increase in antifungal activity | rsc.org |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide analogues is intrinsically linked to their biological activity. The relative orientation of the benzofuran ring system and the N-phenyl moiety, governed by the rotational freedom around the amide bond, dictates how the molecule fits into a biological target's binding site. nih.gov

Pharmacophore Elucidation for this compound Class

A pharmacophore model for this class of compounds identifies the essential structural features required for biological activity. For the N-phenylbenzofuran-2-carboxamide scaffold, key elements have been identified for various therapeutic targets.

In the context of Aβ42 aggregation modulation, a distinct "methoxyphenol pharmacophore" on the N-phenyl ring has been associated with inhibitory activity. nih.govresearchgate.net This suggests that a specific arrangement of a hydroxyl group and a methoxy group is crucial for this effect. Molecular docking studies further indicate that the orientation of the bicyclic benzofuran ring plays a major role in determining whether the compound acts as an inhibitor or an accelerator of aggregation. researchgate.net

More broadly, for benzofuran derivatives, the C-2 position is frequently highlighted as a critical site for activity. The presence of an ester or carboxamide group at this position is often considered crucial for cytotoxicity and other biological effects. rsc.org The phenylbenzofuran-2-carboxamide (PBC) scaffold itself has been identified as a promising framework for developing probes that target specific receptors in the brain, such as the orexin (B13118510) 1 receptor. nih.gov

Key pharmacophoric features include:

Benzofuran Ring: Acts as a rigid, bicyclic aromatic scaffold. researchgate.net

C-2 Carboxamide Linker: Provides a key hydrogen bond donor (N-H) and acceptor (C=O) and influences the orientation of the N-phenyl ring. rsc.org

N-Phenyl Moiety: The substitution pattern on this ring critically modulates activity and selectivity. nih.gov

Specific Substituents (e.g., Methoxy Groups): Act as crucial interaction points or determinants of conformation. researchgate.net

Stereochemical Considerations in Benzofuran Carboxamide Activity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, affecting target binding, metabolism, and distribution. malariaworld.org While this compound is not chiral at a specific carbon center, stereochemical principles are still highly relevant.

The potential for hindered rotation around the amide bond or the bond connecting the phenyl ring to the amide nitrogen could lead to the existence of stable rotational isomers, or atropisomers. These atropisomers are non-superimposable and could exhibit different biological activities due to their distinct three-dimensional shapes.

Studies on other chiral benzofuran derivatives have confirmed the importance of stereochemistry. The absolute configuration of enantiomers of a chiral 2-benzofuran-1(3H)-one derivative was determined, with the compounds exhibiting potent antioxidant activity. nih.gov In other classes of bioactive molecules, it has been shown that only specific stereoisomers display significant potency, suggesting that biological uptake and target interaction can be highly stereoselective. malariaworld.org Therefore, even subtle conformational chirality in the this compound scaffold could be a critical, though often overlooked, determinant of its biological profile. malariaworld.org

Investigated Biological Activities of N 2,5 Dimethoxyphenyl 1 Benzofuran 2 Carboxamide and Its Analogues

Anticancer Potential and Selectivity Studies

Research into the anticancer properties of N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide and its related analogues has focused on their ability to inhibit the growth of cancer cells and modulate cell viability in various tumorigenic cell lines.

Inhibition of Cancer Cell Proliferation

Benzofuran-2-carboxamide (B1298429) derivatives have demonstrated notable antiproliferative activity against a range of cancer cell lines. For instance, a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for their ability to inhibit the growth of four different cancer cell lines: HCT116 (colon cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). One derivative, in particular, showed high potency against these cell lines, with IC50 values of 0.87 µM, 0.73 µM, 5.74 µM, and 0.57 µM, respectively.

Another study focused on 3-methylbenzofuran (B1293835) derivatives and their effects on NCI-H23 and A549 lung cancer cell lines. One compound, featuring a p-methoxy group, exhibited significant antiproliferative activity against the A549 cell line with an IC50 value of 1.48 µM, which is comparable to the standard anticancer drug staurosporine. Furthermore, certain oxindole-based benzofuran (B130515) hybrids have been identified as potent inhibitors of breast cancer cell lines MCF-7 and T-47D, with some derivatives showing IC50 values as low as 2.27 µM and 3.82 µM, respectively.

The antiproliferative effects of these compounds are often attributed to their interaction with key biological targets involved in cancer progression. For example, some benzofuran-based sulfonamides have been shown to be potent inhibitors of carbonic anhydrase isoforms that are overexpressed in tumors.

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative | HCT-116 | 0.87 |

| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative | HeLa | 0.73 |

| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative | HepG2 | 5.74 |

| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative | A549 | 0.57 |

| 3-Methylbenzofuran derivative | A549 | 1.48 |

| Oxindole-based benzofuran hybrid | MCF-7 | 2.27 |

| Oxindole-based benzofuran hybrid | T-47D | 3.82 |

Modulation of Cell Viability in Tumorigenic Cell Lines

In addition to inhibiting proliferation, benzofuran-2-carboxamide derivatives have been shown to reduce the viability of cancer cells, often through the induction of apoptosis. For example, the study of N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide revealed its ability to inhibit the growth and induce apoptosis in human hepatocellular carcinoma (HCC) cells.

The cytotoxic effects of these compounds are a key aspect of their anticancer potential. Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity. These modifications can influence the selectivity of the compounds towards cancer cells, a critical factor in developing effective anticancer therapies with minimal side effects. Halogen substitutions on the benzofuran ring have also been found to significantly enhance cytotoxic activity.

Neurobiological Activity and Neuroprotection Research

The neurobiological activity of this compound and its analogues has been explored in the context of neurodegenerative diseases and seizure disorders.

Modulation of Amyloid Beta (Aβ42) Aggregation

A series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been investigated as modulators of Amyloid Beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. In vitro studies using a thioflavin-T based fluorescence assay demonstrated that certain analogues containing a methoxyphenol group could inhibit Aβ42 aggregation in a concentration-dependent manner. One compound, N-(4-Hydroxy-3-Methoxyphenyl)benzofuran-2-Carboxamide, showed a maximum inhibition of 54%.

Conversely, the incorporation of a 4-methoxyphenyl (B3050149) ring in other analogues led to an acceleration of Aβ42 fibrillogenesis, with one compound increasing aggregation by 2.7-fold at a concentration of 25 μM. These findings suggest that the benzofuran-2-carboxamide scaffold can be modified to either inhibit or promote Aβ42 aggregation, providing valuable tools for studying the mechanisms of amyloid plaque formation.

Neuroprotective Effects in Cellular Models

Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective activities in primary cultured rat cortical neuronal cells. Several of these compounds demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage.

One particular derivative with a methyl substitution at the R2 position exhibited the most potent neuroprotective action, with its effect being comparable to the well-known NMDA antagonist, memantine. Another analogue with a hydroxyl substitution at the R3 position also showed significant anti-excitotoxic effects. These findings suggest that specific substitutions on the benzofuran-2-carboxamide core are important for conferring neuroprotective properties against excitotoxic damage.

| Compound Analogue | Protective Effect | Cellular Model |

|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (R2 = -CH3) | Potent protection against NMDA-induced excitotoxicity | Primary cultured rat cortical neuronal cells |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (R3 = -OH) | Marked anti-excitotoxic effects | Primary cultured rat cortical neuronal cells |

| N-phenylbenzo[b]thiophene-2-carboxamide derivatives | Significant neuroprotection against Aβ42-induced cytotoxicity | Mouse hippocampal neuronal HT22 cells |

Anticonvulsant Properties

While direct studies on the anticonvulsant properties of this compound are limited, research on structurally related compounds provides some insights. For example, a library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, which share some structural similarities, were synthesized and screened for anticonvulsant activity. Several of these compounds displayed a broad spectrum of activity in preclinical seizure models in mice, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

One of the most promising compounds from this series demonstrated favorable anticonvulsant properties with ED50 values of 96.9 mg/kg in the MES test and 75.4 mg/kg in the scPTZ test. These findings suggest that the broader class of N-phenyl carboxamides, which includes the benzofuran-2-carboxamides, may hold potential for the development of new anticonvulsant agents.

Antimicrobial Activity

Benzofuran-2-carboxamide derivatives have been a subject of interest for their potential as antimicrobial agents. nih.gov Research has explored their efficacy against a variety of bacterial and fungal pathogens, revealing that structural modifications to the benzofuran core and the N-substituted phenylamide moiety can significantly influence their spectrum and potency. nih.govkoreascience.kr

Studies have shown that certain benzofuran-carboxamide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. koreascience.kr For instance, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and tested for their in vitro antibacterial effects. researchgate.net Similarly, another study focused on 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives, which were found to possess a broad spectrum of antibacterial activity. nih.gov

In one study, compounds bearing a hydroxyl group at the C-6 position of the benzofuran ring demonstrated excellent antibacterial activities against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 μg/mL. nih.gov The nature of the substituent at the C-2 position also played a role, with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups showing good antibacterial activity (MIC80 values between 0.78 μg/mL and 6.25 μg/mL), comparable to standard drugs. nih.gov Another series of N-substituted amides of benzofuran-5-carboxylic acid showed moderate or slight activity, primarily against Gram-positive bacteria. koreascience.kr

| Compound Class/Derivative | Bacterial Strains | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 6-hydroxy benzofuran derivatives | Various Gram-positive and Gram-negative strains | 0.78 - 3.12 | nih.gov |

| 2-(phenyl)-benzofuran derivatives | Various Gram-positive and Gram-negative strains | 0.78 - 6.25 | nih.gov |

| 2-(5-methylfuran-2-yl)-benzofuran derivatives | Various Gram-positive and Gram-negative strains | 0.78 - 6.25 | nih.gov |

| N-substituted amides of benzofuran-5-carboxylic acid | Gram-positive bacteria | Moderate to slight activity | koreascience.kr |

The antifungal potential of benzofuran derivatives has also been an area of active investigation. nih.govnih.gov A series of benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones were synthesized, and their antifungal potencies were found to be superior to their antibacterial activities. nih.gov In another study, 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives were evaluated, with one compound showing notable activity against Candida krusei and Candida albicans with an MIC value of 31.25 μg/mL. nih.gov

Research into benzofuran derivatives targeting fungal N-myristoyltransferase (Nmt) has led to the identification of potent and selective inhibitors. nih.gov Modifications to the C-2 and C-4 positions of the benzofuran scaffold resulted in compounds with significant in vitro and in vivo antifungal activity against C. albicans. nih.gov

| Compound Class/Derivative | Fungal Strains | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | C. krusei, C. albicans | 31.25 | nih.gov |

| Benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones | Various fungal strains | Promising activity | nih.gov |

| RO-09-4609 (CaNmt inhibitor) | C. albicans | Potent in vitro activity | nih.gov |

| RO-09-4879 (CaNmt inhibitor) | C. albicans | In vivo activity | nih.gov |

Anti-inflammatory and Immunomodulatory Investigations

Benzofuran-2-carboxamide derivatives have emerged as promising candidates for anti-inflammatory and immunomodulatory agents. nih.govnih.govmdpi.com The core structure is recognized for its anti-inflammatory properties, and various analogues have been synthesized to explore this potential further. researchgate.net

A study focused on benzofuran-2-carboxamide derivatives as modulators of the CCL20/CCR6 axis, which is implicated in inflammatory bowel diseases and colorectal cancer. nih.gov The research identified C4 and C5-substituted derivatives as effective inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMC). nih.gov Furthermore, selected compounds demonstrated potent inhibition of colon cancer cell line growth. nih.gov Other research has shown that benzamide (B126) derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation, by inhibiting the transcription factor NF-kappaB. nih.gov

The anti-inflammatory activity of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives was also evaluated, indicating the therapeutic potential of this chemical class. researchgate.net

Antiviral Properties

The benzofuran nucleus is considered a valuable scaffold in the development of antiviral agents. nih.govrsc.org While specific studies on this compound are limited in this context, the broader class of benzofuran derivatives has shown promise. For instance, a novel macrocyclic benzofuran compound was reported to have anti-hepatitis C virus activity. rsc.org The versatility of heterocyclic compounds, including benzofurans, in medicinal chemistry suggests their potential for developing direct-acting antivirals that can hinder various stages of viral replication. rsc.orgnih.gov

Other Investigated Biological Activities (e.g., Antioxidant)

Beyond their antimicrobial and anti-inflammatory effects, benzofuran-2-carboxamide derivatives have been investigated for other biological activities, most notably as antioxidants. nih.govnih.gov

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their antioxidant properties. nih.govresearchgate.net One particular compound from this series, compound 1j , was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. nih.govnih.gov At a concentration of 100 μM, compound 1j exhibited 62% inhibition of lipid peroxidation and 23.5% inhibition of DPPH radical formation. nih.gov These findings highlight the potential of the benzofuran-2-carboxamide scaffold in developing agents that can combat oxidative stress. nih.govnih.gov Additionally, other studies have confirmed the DPPH radical scavenging activities of different benzofuran carboxamide derivatives. researchgate.net

| Assay | Concentration (μM) | % Inhibition | Reference |

|---|---|---|---|

| Lipid Peroxidation (LPO) | 100 | 62% | nih.gov |

| DPPH Radical Scavenging | 100 | 23.5% | nih.gov |

Molecular Mechanisms of Action and Target Identification

Enzyme Inhibition Studies

Derivatives of benzofuran-2-carboxamide (B1298429) have been synthesized and evaluated as inhibitors of cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov Specifically, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives demonstrated potent inhibitory activity against butyrylcholinesterase (BChE), with IC50 values ranging from 0.054 to 2.7 µM. nih.gov Some of these compounds also exhibited the ability to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease. nih.gov The inhibitory action of these compounds is attributed to their ability to interact with the active site of the cholinesterase enzymes. nih.gov In patients with moderate to severe Alzheimer's disease, BChE becomes the primary enzyme for acetylcholine metabolism in the brain, highlighting the therapeutic potential of BChE-selective inhibitors. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Benzofuran-2-Carboxamide Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 6a-o series | Butyrylcholinesterase (BChE) | 0.054 - 2.7 |

| Cathafuran C | Butyrylcholinesterase (BChE) | 2.5 |

| Galantamine (Control) | Butyrylcholinesterase (BChE) | 35.3 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.gov ACE inhibitors work by competitively blocking the enzyme, leading to reduced production of angiotensin II, a potent vasoconstrictor. nih.gov This results in vasodilation and a decrease in blood pressure. nih.gov While the direct inhibitory activity of N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide on ACE has not been extensively detailed, the development of ACE inhibitors has often been guided by a rational design approach, creating structurally simple compounds with high potency and specificity. laskerfoundation.orgscispace.com

Tyrosinase Inhibition: Tyrosinase is a crucial copper-containing enzyme involved in the production of melanin, the pigment responsible for skin and hair color. mdpi.comnih.gov Overactivity of this enzyme can lead to hyperpigmentation disorders. nih.gov Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries. nih.govnih.gov The inhibitory mechanism of many compounds involves chelating the copper ions within the enzyme's active site or acting as a competitive substrate. mdpi.com While specific data for this compound is not provided, various natural and synthetic compounds are known to inhibit tyrosinase. nih.govresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the breakdown of endocannabinoids, such as anandamide. nih.gov Inhibiting FAAH leads to an increase in the levels of these endogenous signaling lipids, which can produce analgesic and anti-inflammatory effects. nih.govmdpi.com The compound OL-135, a potent and selective FAAH inhibitor, has demonstrated analgesic properties in animal models of pain. nih.gov Studies have shown that FAAH inhibitors can confer anti-invasive and antimetastatic effects on cancer cells. nih.gov

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. jpp.krakow.pl There are two main isoforms, COX-1 and COX-2. jpp.krakow.pl While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. jpp.krakow.pl Benzofuran (B130515) derivatives have been investigated as potential COX inhibitors. nih.govmdpi.com Some 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives have shown good anti-inflammatory and analgesic activity in vivo, with a selective inhibition of the COX-2 isoform, which may lead to a better gastrointestinal safety profile. nih.gov

Table 2: FAAH and COX Inhibitory Activity

| Compound Class | Target Enzyme | Notable Effects |

|---|---|---|

| FAAH Inhibitors (e.g., OL-135) | Fatty Acid Amide Hydrolase | Analgesia, Anti-inflammatory, Antimetastatic |

| Benzofuran Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic |

The Hypoxia-Inducible Factor (HIF-1) pathway is a critical cellular signaling pathway that responds to low oxygen levels (hypoxia), a common feature of solid tumors. nih.govresearchgate.net The activation of the HIF-1 pathway can promote tumor growth and survival. nih.gov Therefore, inhibitors of this pathway are being investigated as potential cancer therapies. nih.gov Benzopyran-based compounds, structurally related to benzofurans, have been developed as HIF-1 inhibitors. nih.gov These inhibitors aim to target the unique molecular signaling pathways of hypoxic tumors with potentially lower toxicity to normal cells. nih.gov The HIF-1/HRE signaling pathway has also been implicated in myocardial protection, where its activation can mitigate ischemia-reperfusion injury. nih.gov

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a significant role in glucose metabolism by degrading incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and improved glycemic control. mdpi.com This makes DPP-4 inhibitors a valuable class of oral anti-hyperglycemic drugs for the treatment of type 2 diabetes. nih.govmdpi.com Beyond glucose regulation, DPP-4 inhibition has been shown to have positive effects on the cardiovascular system, including improved endothelial function and reduced inflammation and oxidative stress. nih.gov The selectivity of DPP-4 inhibitors over other dipeptidyl peptidases, such as DPP8 and DPP9, is an important consideration for their safety profile. nih.gov

Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) is a zinc aminopeptidase located in the endoplasmic reticulum that plays a crucial role in the adaptive immune response. core.ac.ukscispace.com It trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which then present these antigens to cytotoxic T-lymphocytes. core.ac.ukscispace.com Modulation of ERAP1 activity can therefore influence the cellular immunopeptidome and regulate T-cell responses. scispace.com This has made ERAP1 an emerging target for cancer immunotherapy and the treatment of HLA-associated autoimmune diseases. core.ac.ukscispace.com Both competitive and allosteric inhibitors of ERAP1 have been developed, demonstrating the potential to selectively modulate its activity. uoa.grresearchgate.net

Gamma-aminobutyric Acid-aminotransferase (GABA-AT) Binding

Currently, there is no specific scientific literature available that documents the direct binding or interaction of this compound with Gamma-aminobutyric Acid-aminotransferase (GABA-AT). Research on related heterocyclic compounds has explored interactions with the GABAergic system, primarily focusing on GABA-A receptors, which are ligand-gated ion channels, rather than the metabolic enzyme GABA-AT.

Receptor Binding and Modulation

The versatility of the benzofuran-2-carboxamide structure has led to the development of ligands for a range of receptors.

The dopamine (B1211576) D3 receptor is a significant target for treating neuropsychiatric disorders. nih.gov While direct data on this compound is unavailable, related benzothiophene-2-carboxamide and other aryl-carboxamide compounds have been identified as potent and selective D3 receptor antagonists. nih.gov For instance, the benzothiophene-2-carboxamide derivative FAUC365 demonstrated high affinity and selectivity for the D3 receptor. nih.gov N-phenylpiperazine derivatives containing a carboxamide linker have also shown high selectivity for the D3 receptor over the highly homologous D2 receptor, suggesting the carboxamide group plays a pivotal role in this selectivity. nih.govmdpi.com

Table 1: Dopamine D3 Receptor Affinity for Select Carboxamide Derivatives

| Compound | Receptor Affinity (Ki) | D3 vs. D2 Selectivity | Reference |

|---|---|---|---|

| NGB2409 (fluorenylcarboxamide) | 0.90 nM | >150-fold | nih.gov |

| FAUC365 (benzothiophene-2-carboxamide) | 0.50 nM | High | nih.gov |

The Cannabinoid Type 2 (CB2) receptor is primarily expressed in immune cells and is a therapeutic target for inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptors. nih.govmdpi.commdpi.com Although no studies have directly implicated this compound as a CB2 agonist, the broad screening of synthetic cannabinoids has included various carboxamide structures. For example, biphenyl-2-carboxamide derivatives have been shown to bind to the mCB2 receptor with high affinity and selectivity. mdpi.com

Table 2: CB2 Receptor Affinity for Biphenyl Carboxamide Analogs

| Compound | mCB2 Receptor Affinity (Ki) | rCB1 Receptor Affinity (Ki) | CB2 Selectivity | Reference |

|---|

| AM4347 | 5.7 ± 1.5 nM | 340 ± 80 nM | 60-fold | mdpi.com |

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. nih.gov Consequently, EGFR inhibitors are a cornerstone of many cancer therapies. mdpi.com Hybrid molecules incorporating both benzofuran and indole (B1671886) scaffolds have been identified as potent and selective EGFR inhibitors, active against non-small-cell lung cancer (NSCLC) cell lines. nih.gov One such benzofuran–indole hybrid, 8aa , not only inhibited wild-type EGFR but was also effective against the drug-resistant L858R/T790M double mutant. nih.gov This suggests that the benzofuran moiety can be a key component in the design of novel EGFR inhibitors.

Protein-Ligand Interaction Analysis

Understanding the non-covalent interactions between a small molecule (ligand) and its target protein is fundamental to drug design. Studies on benzofuran derivatives have utilized fluorescence spectroscopy and molecular docking to analyze these interactions, often with model proteins like bovine serum albumin (BSA). encyclopedia.pubnih.gov These analyses show that benzofuran compounds can bind to proteins with high affinity, causing conformational changes in the protein structure. encyclopedia.pubnih.gov For example, a 4-nitrophenyl-functionalized benzofuran (BF1) was found to bind to BSA with a dissociation constant (kD) in the nanomolar range. encyclopedia.pub Molecular docking studies help predict the specific binding site and orientation of the ligand within the protein, suggesting whether it binds to the surface or a deeper pocket. nih.govresearchgate.net Such studies would be essential to elucidate how this compound might interact with its specific biological targets.

Modulation of Key Signaling Pathways

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. The therapeutic or toxic effects of a compound are the result of how it modulates these pathways.

For example, benzofuran-based EGFR inhibitors block the EGFR signaling pathway, which is crucial for tumor cell growth and proliferation in NSCLC. nih.gov This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signals that promote cell viability and migration. nih.govnih.gov

In a different context, certain benzofuran-2-carboxamide derivatives have demonstrated neuroprotective effects. researchgate.netnih.gov They have been shown to protect neuronal cells from excitotoxicity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. researchgate.netnih.gov Furthermore, some derivatives have been found to modulate the aggregation of amyloid-beta (Aβ42) peptides, a key event in the pathology of Alzheimer's disease, indicating an influence on pathways related to protein misfolding and aggregation. researchgate.net The specific signaling pathways modulated by this compound remain to be investigated.

Computational and Biophysical Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a benzofuran (B130515) derivative, and a target protein at the atomic level.

Molecular docking studies on various benzofuran derivatives have successfully predicted their binding modes within the active sites of several protein targets. For instance, in studies of N-phenylbenzofuran-2-carboxamide derivatives as modulators of Amyloid Beta (Aβ42) aggregation, docking simulations suggested that the orientation of the bicyclic benzofuran ring plays a critical role in determining whether the compound inhibits or accelerates fibrillogenesis. researchgate.net

Similarly, docking analyses of 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde, a related benzofuran, identified favorable binding interactions with cancer biomarkers such as Aurora 2 kinase and Dictyostelium myosin. derpharmachemica.com In silico studies of other benzofuran derivatives have revealed potential binding to multiple sites on bacterial enzymes, including DNA gyrase and dihydroorotase from E. coli and tyrosyl-tRNA synthetase from Staphylococcus aureus. mdpi.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the interaction between a ligand's carboxamide group and specific amino acid residues like aspartic acid can be mediated by water bridges. nih.gov

Computational docking can provide a "docking score" or an estimated binding affinity (often in kcal/mol), which helps in ranking potential drug candidates. Studies on a series of benzofuran-1,3,4-oxadiazole hybrids designed as inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) demonstrated the utility of this approach. nih.gov A derivative containing a 2,5-dimethoxy moiety exhibited a particularly strong predicted binding affinity, comparable to or even exceeding that of a known reference inhibitor. nih.gov

Experimentally determined binding affinities for related compounds confirm the potential for high-affinity interactions. For example, certain N-arylpiperazinyl-butyl-benzofurancarboxamides have shown high affinity for the dopamine (B1211576) D3 receptor, with Kᵢ values in the low nanomolar range. nih.gov Similarly, biophysical studies on a 4-nitrophenyl-functionalized benzofuran derivative binding to bovine serum albumin (BSA) determined a dissociation constant (k_D) in the nanomolar range, indicating a very strong interaction. encyclopedia.pubmdpi.com

| Compound Class/Derivative | Target Protein | Metric | Value | Reference |

|---|---|---|---|---|

| 2,5-Dimethoxy moiety-based bromobenzofuran-oxadiazole (BF4) | Mtb Pks13 | Binding Affinity Score | -14.82 kcal/mol | nih.gov |

| N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide | Dopamine D3 Receptor | Kᵢ | 0.13 - 4.97 nM | nih.gov |

| 4-nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | k_D | 28.4 ± 10.1 nM | encyclopedia.pubmdpi.com |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | Aurora 2 kinase (3LAU) | G-Score | -8.31 kcal/mol | derpharmachemica.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov

Once a pharmacophore model is developed based on a set of known active compounds, it can be used for virtual screening of large chemical libraries to identify new molecules that fit the model and are therefore likely to be active. nih.gov This approach has been successfully applied to classes of compounds that include the benzofuran scaffold. For instance, pharmacophore analysis was used in the study of new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles to understand their antimicrobial activity. mdpi.comnih.gov The combination of pharmacophore modeling with molecular docking simulations is a powerful strategy to refine virtual screening hits and prioritize candidates for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical properties or calculated molecular descriptors with observed activity.

QSAR studies have been effectively applied to various benzofuran derivatives. In one study on a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids with vasodilation activity, a statistically significant 2D-QSAR model was developed. researchgate.netnih.gov The model, which had a high correlation coefficient (R² = 0.816), was able to predict the IC₅₀ values of the compounds based on a set of molecular descriptors. researchgate.netnih.gov Such models are invaluable for rationalizing the structure-activity relationships within a series and for guiding the design of new, more potent analogs. mdpi.com

Another QSAR study on 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives used physicochemical parameters like molar refractivity (MR), surface tension, density, and log P as independent variables to correlate with inhibitory activity against the enzyme CYP26A1. nih.gov These analyses help elucidate which structural and physicochemical properties are most influential for the biological activity of the benzofuran scaffold. nih.gov

| QSAR Study Subject | Statistical Parameters | Key Findings | Reference |

|---|---|---|---|

| Benzofuran-Based Vasodilators | R² = 0.816, F = 21.103 | A statistically significant model was created to predict IC₅₀ values based on molecular descriptors. | researchgate.netnih.gov |

| Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans | 3D-QSAR models were superior | Molecular Interaction Fields (MIFs) revealed key structural features required for antileishmanial activity. | mdpi.com |

| CYP26A1 Inhibitory Triazoles | Multivariate linear regression | Correlated physicochemical parameters (surface tension, density, polarizability) with biological activity (log IC₅₀). | nih.gov |

Advanced Computational Chemistry Approaches (e.g., DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties with high accuracy. DFT studies on benzofuran-related structures have provided deep insights into their geometry, electronic properties, and reactivity.

For 1-benzofuran-2-carboxylic acid, DFT calculations using the B3LYP functional were employed to determine its optimized geometric parameters, such as bond lengths and angles. researchgate.net The calculated values were found to be in good agreement with experimental data from X-ray diffraction. researchgate.net Furthermore, these studies can compute vibrational frequencies, molecular electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and interaction potential. researchgate.net

DFT has also been used to study the antioxidant mechanisms of benzofuran–stilbene hybrid compounds. rsc.org These calculations can determine parameters like bond dissociation enthalpy (BDE) and ionization potential to predict the dominant antioxidant mechanism, such as hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL-ET), under different environmental conditions. rsc.org

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques provide direct experimental evidence of ligand-protein interactions, complementing computational predictions. Several of these methods have been used to characterize the binding of benzofuran derivatives to proteins.

Fluorescence spectroscopy is commonly used to study binding events. The interaction of 4-nitrophenyl-functionalized benzofuran derivatives with Bovine Serum Albumin (BSA) was investigated by monitoring the quenching of the protein's intrinsic tryptophan fluorescence upon addition of the ligand. encyclopedia.pubmdpi.com This method not only confirmed binding but also allowed for the calculation of binding affinity (k_D). encyclopedia.pubmdpi.com

Circular Dichroism (CD) spectroscopy provides information about the secondary structure of a protein. CD studies showed that the binding of a benzofuran derivative to BSA induced conformational changes, specifically an increase in the β-sheet content of the protein structure. encyclopedia.pubnih.gov

Other powerful biophysical methods frequently employed in drug discovery include Surface Plasmon Resonance (SPR) for measuring binding kinetics and affinities in real-time, and Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event to determine all thermodynamic parameters of the interaction. nih.gov

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to measure the distance between two fluorophores, a "donor" and an "acceptor". mdpi.com It is a non-radiative process where an excited donor molecule transfers energy to a nearby acceptor molecule through dipole-dipole interactions. mdpi.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. nih.gov This characteristic makes FRET a valuable tool for studying molecular interactions, such as the binding of a small molecule to a protein. nih.gov

In the context of a compound like N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide, FRET could be hypothetically employed to quantify its binding affinity to a target protein. For instance, if the target protein has an intrinsic fluorophore like tryptophan, which can act as a donor, a fluorescently labeled version of the benzofuran compound (the acceptor) could be synthesized. nih.gov Upon binding of the labeled compound to the protein in proximity to a tryptophan residue, FRET would occur, leading to a measurable change in the fluorescence signal. This change can be used to determine binding constants (Kd) and to conduct competitive binding assays. nih.gov

While direct FRET studies on this compound have not been reported in the reviewed literature, related fluorescence-based methods, such as Thioflavin-T (ThT) assays, have been used to study the effect of N-phenylbenzofuran-2-carboxamide derivatives on the aggregation kinetics of Amyloid Beta (Aβ42) peptides. nih.govresearchgate.net

Electron Microscopy for Aggregate Morphology Studies

Electron microscopy (EM) has been a critical tool for visualizing the effects of N-phenylbenzofuran-2-carboxamide derivatives on the morphology of Amyloid Beta (Aβ42) aggregates, which are implicated in Alzheimer's disease. nih.govresearchgate.net These studies provide direct visual evidence of how these compounds modulate the fibrillogenesis process.

Research has shown that the substitution pattern on the N-phenyl ring dictates whether the compound inhibits or promotes Aβ42 aggregation. nih.gov For example, derivatives with a methoxyphenol group demonstrated a concentration-dependent inhibition of Aβ42 aggregation. nih.govresearchgate.net In contrast, a simple N-phenylbenzofuran-2-carboxamide or one with a 4-methoxyphenyl (B3050149) ring was found to significantly accelerate the formation of Aβ42 fibrils. nih.govacs.orgnih.gov

Transmission Electron Microscopy (TEM) was used to confirm these findings by examining the morphology of Aβ42 aggregates after incubation with the compounds. nih.gov In the presence of aggregator compounds like N-phenylbenzofuran-2-carboxamide (7a), TEM images revealed the formation of long, elongated fibril structures, confirming the promotion of fibrillogenesis. acs.orgnih.gov These studies underscore the ability of this class of small molecules to fundamentally alter the self-assembly and misfolding pathways of Aβ42. nih.govnih.gov

| Compound Derivative | Observed Effect on Aβ42 Aggregation | Morphology Observed by Electron Microscopy | Reference |

|---|---|---|---|

| N-(3-hydroxy-4-methoxyphenyl)-1-benzofuran-2-carboxamide (4a) | Inhibition | Modulation of Aβ42 fibrillogenesis | nih.govresearchgate.net |

| N-(4-hydroxy-3-methoxyphenyl)-1-benzofuran-2-carboxamide (4b) | Inhibition (up to 54%) | Modulation of Aβ42 fibrillogenesis | nih.govresearchgate.net |

| N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (4d) | Promotion (2.7-fold increase) | Modulation of Aβ42 fibrillogenesis | nih.govresearchgate.net |

| N-phenylbenzofuran-2-carboxamide (7a) | Promotion (1.5 to 4.7-fold increase) | Formation of long, elongated fibril structures | acs.orgnih.gov |

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Design of Novel Benzofuran (B130515) Carboxamide Chemotypes with Enhanced Potency and Specificity

Future design strategies for novel benzofuran carboxamide chemotypes will heavily rely on established structure-activity relationships (SAR) to enhance both potency and target specificity. The benzofuran core allows for substitutions at multiple positions, each influencing the compound's biological profile. For instance, modifications at the C-2 position of the benzofuran ring with ester or heterocyclic groups have been shown to be crucial for cytotoxic activity.

The N-phenyl portion of the carboxamide offers another critical site for chemical modification. The substitution pattern on this ring can significantly modulate the compound's interaction with biological targets. For example, in the context of neuroprotection, methyl substitution at the R2 position and hydroxyl substitution at the R3 position of the N-phenyl ring have been identified as important for anti-excitotoxic effects. Similarly, for anticancer applications, the presence of a N-phenethyl carboxamide has been found to enhance antiproliferative activity.

To illustrate the impact of substitutions, consider the following hypothetical data based on common SAR findings for benzofuran derivatives:

| Substitution on N-phenyl ring | Target | IC50 (nM) | Selectivity Index |

| 2,5-dimethoxy | Kinase A | 50 | 10 |

| 3-hydroxy | Kinase A | 25 | 20 |

| 4-chloro | Kinase B | 100 | 5 |

| 3,4-dichloro | Kinase B | 30 | 15 |

This interactive table demonstrates how altering substituents can improve potency (lower IC50) and selectivity for a specific biological target. Future research will focus on synthesizing and screening libraries of such analogs to identify candidates with optimal therapeutic profiles.

Investigation of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing trend in drug discovery, particularly for complex diseases like cancer. Benzofuran derivatives are well-suited for this approach. For example, research has demonstrated the potential of benzofuran hybrids as dual inhibitors of phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2), two key targets in cancer progression. nih.govnih.gov A benzofuranyl thiosemicarbazone derivative has shown inhibitory activity against both PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively. nih.govnih.gov

Future investigations will likely explore the design of N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide analogs that can simultaneously modulate other relevant cancer-related pathways. This could involve integrating pharmacophores known to inhibit targets such as histone deacetylases (HDACs) or protein kinases, which could lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms.

Exploration of this compound as a Chemical Probe for Biological Systems

Beyond their therapeutic potential, benzofuran carboxamides can serve as valuable chemical probes to investigate biological systems. A chemical probe is a small molecule used to study the function of a specific protein or pathway. A group of N-phenylbenzofuran-2-carboxamide derivatives has been designed and synthesized as modulators of Aβ42 aggregation, a key process in Alzheimer's disease. researchgate.net These compounds have been used as pharmacological tools to study the mechanisms of this aggregation. researchgate.net

This compound and its analogs, when appropriately functionalized with reporter tags such as fluorescent dyes or biotin, could be employed to visualize and isolate their target proteins within cells. This would provide invaluable insights into their mechanism of action and could help to identify new biological targets for therapeutic intervention.

Development of Advanced Synthetic Methodologies for Sustainable Production

The advancement of synthetic methodologies is crucial for the sustainable and efficient production of benzofuran carboxamides. Traditional synthetic routes often require harsh conditions and may generate significant waste. nih.gov Modern approaches are focusing on greener and more efficient processes.

A comparison of traditional versus advanced synthetic approaches is summarized below:

| Feature | Traditional Synthesis | Advanced Synthesis |

| Catalyst | Stoichiometric reagents | Catalytic (e.g., Palladium) |

| Solvents | Often harsh and toxic | Greener alternatives |

| Steps | Multi-step, often with purification at each stage | One-pot or fewer steps |

| Waste | High | Reduced |

| Efficiency | Lower yields | Higher yields |

Future research in this area will continue to focus on developing more atom-economical and environmentally benign synthetic routes for the large-scale production of this compound and its derivatives.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction